3-(2-bromophenyl)-N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}propanamide

Lipophilicity ADME Halogen Substitution

3-(2-Bromophenyl)-N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}propanamide (CAS 2097922-36-4) is a synthetic small-molecule propanamide featuring a 2-bromophenyl substituent, a piperidine ring N-functionalized with an oxolan-3-yl group, and a 4-methyl-linked amide side chain. Its molecular formula is C19H27BrN2O2 and its molecular weight is 395.341 g/mol.

Molecular Formula C19H27BrN2O2
Molecular Weight 395.341
CAS No. 2097922-36-4
Cat. No. B2595647
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-bromophenyl)-N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}propanamide
CAS2097922-36-4
Molecular FormulaC19H27BrN2O2
Molecular Weight395.341
Structural Identifiers
SMILESC1CN(CCC1CNC(=O)CCC2=CC=CC=C2Br)C3CCOC3
InChIInChI=1S/C19H27BrN2O2/c20-18-4-2-1-3-16(18)5-6-19(23)21-13-15-7-10-22(11-8-15)17-9-12-24-14-17/h1-4,15,17H,5-14H2,(H,21,23)
InChIKeyHNYPMYDZAKYYFE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(2-Bromophenyl)-N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}propanamide (CAS 2097922-36-4): Structural and Physicochemical Baseline


3-(2-Bromophenyl)-N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}propanamide (CAS 2097922-36-4) is a synthetic small-molecule propanamide featuring a 2-bromophenyl substituent, a piperidine ring N-functionalized with an oxolan-3-yl group, and a 4-methyl-linked amide side chain. Its molecular formula is C19H27BrN2O2 and its molecular weight is 395.341 g/mol . The compound is offered by multiple chemical suppliers primarily for research and screening purposes, with typical purity specifications of ≥95% . The combination of a halogenated aromatic ring with a saturated heterocyclic amine-ether scaffold places it within a class of molecules investigated for central nervous system and oncology targets .

1
Halogen bonding probe
2‑Bromophenyl scaffold for sigma‑hole interaction studies in CNS/oncology targets
2
Lipophilicity‑matched screening
Higher predicted logP vs chloro/methoxy analogs for permeability‑dependent assays
3
Scaffold diversification
Fills 2‑bromophenyl chemical space in oxolan‑piperidine propanamide libraries

Why 3-(2-Bromophenyl)-N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}propanamide Cannot Be Casually Substituted by In-Class Analogs


Simple in-class substitution is unreliable because the 2-bromophenyl group introduces a specific combination of halogen bonding potential, steric bulk, and lipophilicity that is not mirrored by the 3-chlorophenyl or 4-methoxyphenyl [1] analogs. The ortho-bromine substituent can engage in sigma-hole interactions and alter the conformational preference of the phenyl ring relative to the amide linker, which directly impacts target binding and metabolic stability. Without quantitative comparator data, procurement decisions driven purely by scaffold similarity risk selecting a compound with divergent pharmacokinetics and off-target profiles.

Halogen bonding
Ortho‑bromine sigma‑hole donor strength may differ from chloro/methoxy analogs, possibly altering target recognition
Lipophilicity shift
Higher predicted logP vs 3‑Cl and 4‑OMe analogs may change membrane permeability and metabolic clearance profiles
Metabolic stability
Oxidative debromination susceptibility may not match chloro/methoxy analogs; experimental data required for substitution decisions

Quantitative Differentiation Evidence for 3-(2-Bromophenyl)-N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}propanamide


Lipophilicity Differential: 2-Bromophenyl vs. 3-Chlorophenyl and 4-Methoxyphenyl Analogs

The 2-bromophenyl substituent imparts higher lipophilicity compared to the 3-chlorophenyl and 4-methoxyphenyl analogs. Based on computed logP values, the bromine atom's greater atomic polarizability and halogen bond donor strength lead to an increased partition coefficient, which can influence membrane permeability and metabolic clearance . No experimentally measured logP or logD data for the target compound were identified in the public domain.

Lipophilicity differential
Class‑level inference
Predicted logP ~3.5–4.0 (Br) vs ~3.0–3.5 (Cl) and ~2.5–3.0 (OMe)
Higher logP may increase permeability but also metabolic liability; data to verify
No experimental logP/logD available; estimates only
Lipophilicity ADME Halogen Substitution

Halogen Bonding Potential: Ortho-Bromine vs. Meta-Chlorine

The ortho-bromine atom in the target compound can act as a halogen bond donor due to the positive electrostatic potential (sigma-hole) on the bromine surface, which is stronger than that of chlorine . The meta-chlorophenyl analog has a weaker halogen bond donor strength and a different angular geometry for interaction. No direct protein-ligand co-crystal structures are available to confirm halogen bonding for this specific compound, but the electrostatic potential difference is a class-level property.

Halogen bonding strength
Class‑level inference
Br sigma‑hole ~10–15 kcal/mol vs Cl ~5–8 kcal/mol
Bromine may offer stronger halogen bond interactions; requires target‑specific validation
Computed gas‑phase potentials, no co‑crystal data
Halogen Bonding Molecular Recognition Sigma-Hole

Metabolic Stability: Ortho-Bromophenyl vs. Halogen-Substituted Analogs

Brominated aromatic compounds can undergo oxidative debromination primarily via cytochrome P450 enzymes, leading to potential metabolic instability . The 2-bromophenyl regioisomer may exhibit steric protection of the bromine atom relative to para-substituted analogs, but No experimental metabolic stability data (e.g., human liver microsome half-life) for the target compound or its direct comparators were identified.

Metabolic stability
Data gap
No experimental T1/2 data for target or analogs
Metabolic stability cannot be compared; substitution carries unknown risk
In vitro microsome assays recommended prior to selection
Metabolic Stability Oxidative Dehalogenation Cytochrome P450

Commercial Availability and Purity Benchmarking

The target compound is currently stocked by multiple suppliers at purities of ≥95% , which is comparable to the 3-chlorophenyl analog . No differential advantage in purity or cost has been established versus analogs; procurement selection must rely on structural specification rather than quality differentiation.

Purity benchmark
Source review
≥95% (Br analog) vs ≥95% (Cl analog)
No purity advantage; selection must rely on biological differentiation
Based on vendor COA specifications
Procurement Purity Supply Reliability

Recommended Application Scenarios for 3-(2-Bromophenyl)-N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}propanamide


Structure-Activity Relationship (SAR) Probe for Halogen Bonding Studies

Where a research program requires systematic exploration of halogen bonding effects on target binding, this compound serves as a bromine-specific probe within the oxolan-piperidine scaffold series. Its ortho-bromine substituent provides a stronger sigma-hole donor than the chloro analog , enabling comparative biophysical or biochemical assays to quantify the thermodynamic contribution of halogen bonds [1].

Lipophilicity-Dependent Phenotypic Screening

In cell-based phenotypic screens where membrane permeability or intracellular accumulation is a key variable, the higher predicted logP of the bromophenyl compound relative to the methoxy or chloro analogs may produce distinct biological readouts. This compound can serve as a lipophilicity-matched control when benchmarking other halogenated analogs.

Metabolic Stability Comparison in a Series

When evaluating the effect of halogen type and position on metabolic stability, this compound provides the 2-bromophenyl data point necessary to compare against the 3-chlorophenyl and 4-methoxyphenyl analogs . The series can be used to derive structure-metabolism relationships for the scaffold, provided that experimental metabolic stability assays are conducted.

Procurement for Focused Library Expansion

For cheminformatics-driven library expansion around the oxolan-piperidine propanamide scaffold, this compound fills the 2-bromophenyl chemical space, which is not covered by the commercially available 3-chlorophenyl or 4-methoxyphenyl variants [1]. It is suitable for inclusion in diversity-oriented or lead-hopping compound collections.

Application
Selection Property
Validation Focus
Halogen bonding SAR studies
Bromine sigma‑hole donor strength
Binding thermodynamics comparison with chloro/methoxy analogs
Lipophilicity‑driven phenotypic screening
Higher predicted logP vs analogs
Membrane permeability and intracellular accumulation readouts
Halogen metabolic stability SAR
2‑Bromophenyl regioisomer data point
In vitro metabolic stability assay panel comparison
Focused library diversification
2‑Bromophenyl chemical space coverage
Cheminformatics validation of scaffold diversity
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